molecular formula C14H12N4O B15410330 1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)propan-1-one CAS No. 825633-15-6

1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)propan-1-one

Cat. No.: B15410330
CAS No.: 825633-15-6
M. Wt: 252.27 g/mol
InChI Key: WXCMEXAUXVUVTH-UHFFFAOYSA-N
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Description

1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)propan-1-one is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

825633-15-6

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

1-(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)propan-1-one

InChI

InChI=1S/C14H12N4O/c1-2-13(19)12-9-18-14(16-15-12)8-11(17-18)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

WXCMEXAUXVUVTH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN2C(=CC(=N2)C3=CC=CC=C3)N=N1

Origin of Product

United States

Biological Activity

1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antiproliferative effects, and associated mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[5,1-c][1,2,4]triazines, which are known for their diverse biological activities. The molecular formula of 1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-yl)propan-1-one is C13H11N5OC_{13}H_{11}N_5O, and its structure can be visualized as follows:

Structure C13H11N5O\text{Structure }\text{C}_{13}\text{H}_{11}\text{N}_5\text{O}

Synthesis

The synthesis of 1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-yl)propan-1-one typically involves multi-step reactions starting from readily available pyrazole derivatives. Various methods have been documented for synthesizing similar compounds with modifications to enhance yield and purity.

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative activity of 1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-yl)propan-1-one against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
K562 (Leukemia)12.3Inhibition of cell cycle progression
A549 (Lung Cancer)8.7Disruption of microtubule dynamics

The compound has shown promising results in inducing apoptosis through the activation of caspases and poly(ADP-ribose) polymerase (PARP), which are critical pathways in programmed cell death.

The biological activity of this compound can be attributed to several key mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to apoptotic cell death. Studies indicate that it significantly increases the levels of cleaved PARP and caspase-3 in treated cells.
  • Cell Cycle Arrest : Research indicates that treatment with this compound results in G2/M phase arrest in cancer cells. This is associated with the downregulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Inhibition of Proliferation Markers : The expression levels of proliferating cell nuclear antigen (PCNA) are reduced upon treatment with this compound, indicating a decrease in DNA replication activity.

Case Studies

Several case studies highlight the efficacy of 1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-yl)propan-1-one:

  • Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound at concentrations ranging from 0 to 20 µM resulted in a dose-dependent decrease in cell viability over 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations.
  • K562 Cell Line Investigation : In another study focused on K562 cells, the compound inhibited proliferation by approximately 70% at an IC50 value of 12.3 µM. The mechanism was attributed to G2/M phase arrest and subsequent apoptosis.

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